molecular formula C11H10F3N B11889308 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

Cat. No.: B11889308
M. Wt: 213.20 g/mol
InChI Key: CPNUMSJOCLMYRD-UHFFFAOYSA-N
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Description

7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] is a spirocyclic compound featuring a cyclopropane ring fused to an indoline scaffold at the 3'-position, with a trifluoromethyl (-CF₃) substituent at the 7'-position. This structure combines the strain of the cyclopropane ring with the electronic effects of the -CF₃ group, enhancing metabolic stability and modulating reactivity. The compound is synthesized via transition metal-free cyclopropanation or multicomponent reactions, achieving high purity (98%) . Its applications span medicinal chemistry, particularly as a kinase inhibitor and anticancer agent, owing to its unique structural and electronic properties.

Properties

Molecular Formula

C11H10F3N

Molecular Weight

213.20 g/mol

IUPAC Name

7-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C11H10F3N/c12-11(13,14)8-3-1-2-7-9(8)15-6-10(7)4-5-10/h1-3,15H,4-6H2

InChI Key

CPNUMSJOCLMYRD-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3=C2C=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins. This reaction is often catalyzed by acetic acid in refluxing toluene, resulting in the formation of the spirocyclic structure with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a spirocyclic structure that includes a cyclopropane ring fused to an indoline moiety, with a trifluoromethyl group at the 7' position. This trifluoromethyl group enhances the compound's lipophilicity and alters its electronic properties, making it a valuable candidate for various applications.

Anticancer Activity

Research has indicated that derivatives of 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] exhibit promising anticancer properties. In a study evaluating the biological activity of synthesized compounds against human cancer cell lines (DU-145 for prostate cancer, HeLa for cervical cancer, and A-549 for lung cancer), several derivatives demonstrated significant cytotoxic effects with IC₅₀ values below 10 μM .

Table 1: Anticancer Activity of Derivatives

Compound NameCancer Cell LineIC₅₀ (μM)
Compound 3bDU-145<10
Compound 3iHeLa<10
Compound XA-549<10

Enzyme Inhibition Studies

The unique structure of 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] suggests potential interactions with various biological targets such as enzymes and receptors. Preliminary studies indicate that the trifluoromethyl group may enhance binding affinity to hydrophobic pockets in proteins, which is crucial for enzyme inhibition or modulation of receptor activity. Further investigations are necessary to elucidate these effects fully.

Synthesis of Complex Molecules

7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex spirocyclic compounds and heterocycles through various synthetic routes, including visible-light-induced cycloaddition reactions with N-tosylhydrazones.

Table 2: Synthetic Routes for 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

MethodDescription
Visible-light-induced cycloadditionReaction with N-tosylhydrazones yielding spirocyclic products
Metal-free diastereoselective cyclopropanationHigh-yield synthesis using tosylhydrazone salts

Materials Science Applications

In materials science, the compound's unique structural features may lead to the development of new materials with enhanced stability and reactivity. The trifluoromethyl group contributes to its distinct chemical reactivity, making it suitable for applications in creating advanced materials with specific properties .

Case Study: Anticancer Activity Assessment

A recent study synthesized a series of spirocyclic compounds derived from 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] and assessed their anticancer activities against multiple human cancer cell lines. The results showed that certain derivatives not only exhibited potent cytotoxicity but also demonstrated selectivity towards cancer cells over normal cells, highlighting their potential as therapeutic agents.

Case Study: Enzyme Interaction Studies

Another investigation focused on the interaction of 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit enzyme activity, suggesting its potential role as an enzyme modulator in therapeutic applications.

Mechanism of Action

The mechanism of action of 7’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The spirocyclic structure provides rigidity, enabling precise binding to target sites and modulating biological pathways.

Comparison with Similar Compounds

Structural Variations

Compound Substituent Position Key Functional Groups Synthesis Yield Reference
7'-(Trifluoromethyl)spiro[...] 7' -CF₃, cyclopropane 66–98%
6'-Fluorospiro[...] 6' -F, cyclopropane 95% purity
4'-(Trifluoromethyl)spiro[...] 4' -CF₃, cyclopropane 95% purity
Spiro[cyclopentane-1,3'-indoline] - Cyclopentane, multiple chiral centers 85–95%

Anticancer Activity

  • Analogues :
    • Spiro[cyclopropane-1,3'-indolin]-2'-ones : Show IC₅₀ < 20 μM against breast, prostate, and lung cancers .
    • Cyclopropane-containing B1-B7 derivatives : Exhibit enhanced EGFR/HER2 inhibition (up to 27% inhibition at 0.5 μM) compared to Neratinib (2–6%) .

Kinase and Enzyme Inhibition

  • Target Compound: Demonstrated as a non-covalent inhibitor of carboxylesterase Notum Ac, leveraging the -CF₃ group for improved binding .
  • Comparison :
    • 4'-CF₃ and 5'-CF₃ analogues : Vary in potency based on substituent position, with 7'-CF₃ showing optimal metabolic stability .

Physicochemical Properties

Electronic and Steric Effects

  • 7'-(Trifluoromethyl)spiro[...] : The -CF₃ group increases electron-withdrawing effects, enhancing oxidative stability and altering triplet energy (e.g., 298 kJ/mol for diethyl analogues) .
  • Fluorinated Analogues : 6'-F and 7'-F derivatives exhibit polar interactions in solvents like DMSO, influencing reaction pathways .

Solubility and Stability

Compound LogP (Predicted) Metabolic Stability Key Feature
7'-(Trifluoromethyl)spiro[...] 2.8 High -CF₃ enhances lipophilicity
6'-Fluorospiro[...] 2.5 Moderate -F improves polarity
Spirocyclopentane-indoline 3.1 Moderate Larger ring increases LogP

Comparison with Similar Compounds

Substituent Position and Activity

  • 7'-CF₃ vs. 4'-CF₃/5'-CF₃ : The 7'-position optimizes steric and electronic effects for kinase inhibition, while 4'-CF₃ analogues may suffer from reduced target engagement .
  • Fluoro vs. CF₃ : -CF₃ provides greater metabolic stability than -F, critical for in vivo efficacy .

Ring Size and Reactivity

  • Cyclopropane vs. Cyclopentane : Cyclopropane’s strain enhances reactivity in cycloadditions, while cyclopentane derivatives offer better diastereoselectivity in NaOH-catalyzed reactions .

Biological Activity

The compound 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] is a member of the spirocyclic class of compounds, which are characterized by their unique structural features and potential biological activities. This article focuses on the biological activity of this compound, emphasizing its anticancer properties and other relevant pharmacological effects.

Synthesis

The synthesis of spiro[cyclopropane-1,3'-indoline] derivatives, including the trifluoromethyl-substituted variant, has been achieved through various methodologies. One notable approach is the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts. This method not only provides high yields but also allows for the incorporation of the trifluoromethyl group, enhancing the compound's biological profile .

Table 1: Synthesis Methods for Spiro[cyclopropane-1,3'-indoline]

MethodologyYield (%)Comments
Diastereoselective cyclopropanationHighUtilizes tosylhydrazone salts
Metal-free cyclopropanationModerateAlternative to diazo compounds

Anticancer Properties

Research has demonstrated that 7'-(trifluoromethyl)spiro[cyclopropane-1,3'-indoline] exhibits significant anticancer activity against various human cancer cell lines. Specifically, studies have shown that certain derivatives from this class of compounds have an IC50 value of less than 10 μM against prostate (DU-145), cervical (HeLa), and lung (A-549) cancer cell lines .

Case Study: Anticancer Activity Assessment

In a study evaluating a series of spiro[cyclopropane-1,3'-indoline] derivatives, compounds were subjected to cytotoxicity assays. The results indicated that several derivatives exhibited promising anticancer effects, with some compounds achieving IC50 values below 10 μM across multiple cancer types .

The precise mechanism by which these compounds exert their anticancer effects remains an area of active research. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially leading to improved interactions with biological targets involved in cancer cell proliferation and survival.

Other Biological Activities

Beyond anticancer properties, spirocyclic compounds have been investigated for various biological activities:

  • Antimicrobial Activity : Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria .
  • Cannabinoid Receptor Affinity : Certain trifluoromethyl-substituted indanes have displayed sub-micromolar affinity for cannabinoid receptors CB1 and CB2, indicating potential therapeutic applications in pain management and neuroprotection .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 < 10 μM in multiple cell lines
AntimicrobialSignificant activity against bacteria
Cannabinoid ReceptorSub-micromolar affinity

Q & A

What are the optimal synthetic routes for 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline], and how do reaction conditions influence stereoselectivity?

Answer:
The synthesis of spirocyclopropane-indoline derivatives often employs multi-component reactions and cyclopropanation strategies. For example, highlights a highly stereoselective method using trifluoromethyl-containing precursors, where the reaction of indoline derivatives with cyclopropane precursors under basic conditions yields the target compound with >90% stereoselectivity. Key factors include:

  • Catalyst choice : Tributylphosphine (P(n-Bu)₃) outperforms triphenylphosphine in promoting nucleophilic catalysis, enhancing regioselectivity and reducing side reactions .
  • Solvent and temperature : Optimal yields (86%) are achieved in toluene at 110°C, as demonstrated in , where elevated temperatures accelerate cyclization while maintaining stereochemical control .
  • Substituent effects : Electron-donating groups on indoline (e.g., methoxy) improve yields by stabilizing transition states .

How can the structure of 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] be confirmed using spectroscopic methods?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify cyclopropane protons (δ 1.2–2.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm, J₃ coupling ~35 Hz) .
  • X-ray crystallography : Single-crystal studies (e.g., ) confirm spirocyclic geometry and bond angles (cyclopropane C-C bonds: ~1.52 Å) .
  • Mass spectrometry : HRMS (EI-TOF) provides exact mass matching (e.g., m/z 233.21 for C₁₃H₉F₃N₁O) .

What strategies are effective in resolving contradictions in reported biological activities of spirocyclopropane-indoline derivatives?

Answer:
Discrepancies in biological data (e.g., antimicrobial MIC values) require:

  • Standardized assays : Compare studies using identical cell lines (e.g., MCF-7 for cytotoxicity) and protocols .
  • Purity validation : Ensure compounds are >98% pure via HPLC or COA analysis to exclude impurities affecting activity .
  • Structural analogs : Analyze substituent effects; shows that nitro or carboxyl groups enhance antimicrobial activity, while methyl groups reduce potency .

Table 1 : Antimicrobial Activity of Related Spiro Compounds (Adapted from )

Bacterial StrainMIC (µg/mL)Synergy with Colistin
Escherichia coli16Yes
Salmonella Typhimurium8Yes
Klebsiella pneumoniae32No

How can cyclodextrin complexation improve the solubility and bioavailability of this compound in drug delivery?

Answer:
demonstrates that β-cyclodextrin (β-CD) complexation increases aqueous solubility of spiro compounds by forming inclusion complexes:

  • Phase solubility studies : Linear increases in solubility with β-CD concentration (e.g., from 0.1 mg/mL to 2.5 mg/mL).
  • PXRD analysis : Confirms amorphous complex formation, enhancing dissolution rates .
  • In vitro testing : Improved bioavailability in Caco-2 cell models, with permeability coefficients (Papp) increasing by 3-fold .

What computational methods are used to predict the interaction of this compound with biological targets like enzymes or receptors?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., β-lactamase for antimicrobial activity) .
  • QSAR models : Correlate trifluoromethyl group electronegativity with enzyme inhibition (e.g., IC₅₀ < 10 µM for acetylcholinesterase) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Tyr308 in kinase binding pockets) .

How does the presence of the trifluoromethyl group influence the compound's electronic properties and reactivity?

Answer:
The -CF₃ group:

  • Electron-withdrawing effect : Lowers LUMO energy (-1.8 eV), facilitating nucleophilic attack at the cyclopropane ring .
  • Steric effects : Enhances metabolic stability by blocking cytochrome P450 oxidation .
  • Hydrophobicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

What green chemistry approaches are applicable for synthesizing this compound to minimize environmental impact?

Answer:

  • Solvent-free conditions : Tributylphosphine-catalyzed reactions reduce waste .
  • Aqueous-ethanol mixtures : achieves 92% yield using [NMP]H₂PO₄ as a recyclable solvent .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 min for spiro[indoline-3,4′-pyrazolo] derivatives) .

In multi-component reactions, how do solvent choice and temperature affect the yield and regioselectivity of the product?

Answer:
systematically evaluates solvents and temperatures:

  • High-polarity solvents (e.g., toluene) favor regioselectivity (Z:E = 1:9) via stabilizing zwitterionic intermediates .
  • Elevated temperatures (110°C) increase yields (86%) by overcoming activation barriers for cyclopropane formation .

Table 2 : Solvent and Temperature Effects on Yield (Adapted from )

SolventTemp (°C)Time (h)Yield (%)
Toluene1100.586
MeCN60645
THFRT12

Notes

  • Contradictions : Tributylphosphine () and metal-free cyclopropanation () yield similar products but require optimization for specific substituents.
  • Data Gaps : Limited direct studies on 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] necessitate extrapolation from structurally related compounds.

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